4-(furan-2-yl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
4-(furan-2-yl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is an organic compound belonging to the class of 1,3,5-triazine-2,4-diamines This compound is characterized by its unique structure, which includes a furan ring, a pyrimido[1,2-a][1,3,5]triazin-6-one core, and a methylphenylamino group
Preparation Methods
The synthesis of 4-(furan-2-yl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps. One common synthetic route starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with appropriate reagents to form the desired triazine derivative . The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate, with heating to facilitate the reaction . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(furan-2-yl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antiviral agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(furan-2-yl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby inhibiting their activity . The pathways involved in its action include modulation of signal transduction and interference with metabolic processes.
Comparison with Similar Compounds
Similar compounds to 4-(furan-2-yl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one include other triazine derivatives and furan-containing compounds . These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a furan ring with a triazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N5O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(furan-2-yl)-8-methyl-2-(4-methylanilino)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H17N5O2/c1-11-5-7-13(8-6-11)20-17-21-16(14-4-3-9-25-14)23-15(24)10-12(2)19-18(23)22-17/h3-10,16H,1-2H3,(H2,19,20,21,22) |
InChI Key |
ATQOLLFYVZSUBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=CO4 |
Origin of Product |
United States |
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